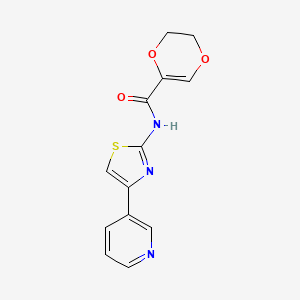
N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a pyridine ring, a thiazole ring, and a 1,4-dioxine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed using a Chichibabin pyridine synthesis, the thiazole ring could be synthesized using the Hantzsch thiazole synthesis, and the 1,4-dioxine ring could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiazole rings are aromatic, meaning they have a special stability due to delocalized electrons. The 1,4-dioxine ring is a heterocyclic ring containing two oxygen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the different functional groups present. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the thiazole ring is electron-rich and can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been shown to possess significant antimicrobial properties . They can act against a variety of pathogenic microorganisms by interfering with bacterial cell wall synthesis or protein synthesis . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Activity
Research has indicated that thiazole compounds can exhibit anticancer and cytotoxic effects . They can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly important for developing novel chemotherapeutic agents that can target cancer cells more effectively while minimizing side effects .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for treating inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of chronic inflammatory conditions .
Neuroprotective Effects
Thiazole compounds have shown promise as neuroprotective agents . They may protect nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The ability to prevent or slow down the degeneration of neurons could have significant implications for improving the quality of life for patients with these conditions.
Antidiabetic Activity
Some thiazole derivatives have been found to exhibit antidiabetic activity . They can influence insulin release or mimic insulin’s effects, helping to regulate blood sugar levels. This opens up possibilities for new antidiabetic drugs that could help manage diabetes more effectively .
Antioxidant Properties
Thiazoles also possess antioxidant properties , which means they can neutralize free radicals in the body. This is beneficial in preventing oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer .
Wirkmechanismus
Target of Action
Compounds with a thiazole ring have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients and oxygen to tumors (angiogenesis) .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth .
Pharmacokinetics
The pharmacokinetic profiles of similar thiazole derivatives have been evaluated in various studies .
Result of Action
Thiazole derivatives have been found to have various effects at the molecular and cellular level, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(11-7-18-4-5-19-11)16-13-15-10(8-20-13)9-2-1-3-14-6-9/h1-3,6-8H,4-5H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAAXBQKBRJTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

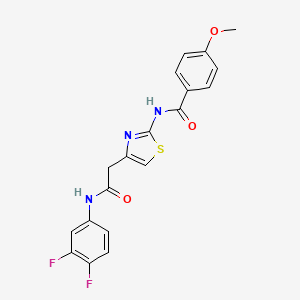
![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)
![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)
![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)
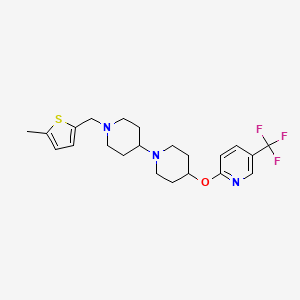
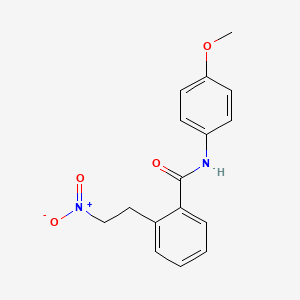
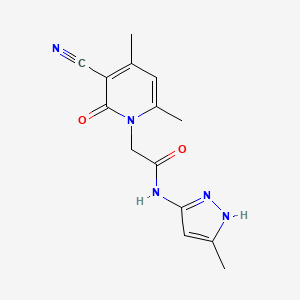
![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)
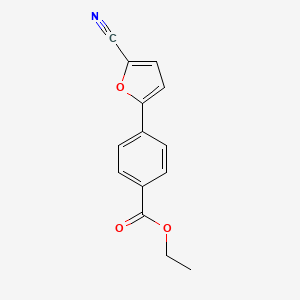
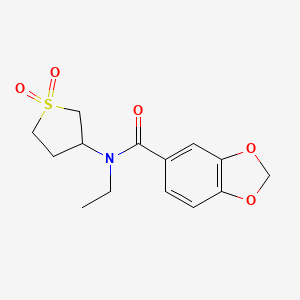
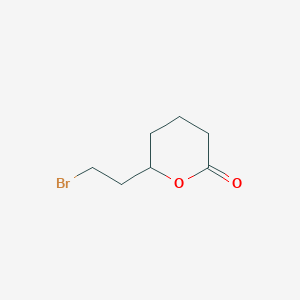
![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)